Calotropin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calotropin is a a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells.

Mécanisme D'action

(NA+,K+)-ATPASE PRESENT IN CARDIAC MUSCLE HAS BEEN PROPOSED AS THE PHARMACOLOGICAL RECEPTOR FOR CARDIAC GLYCOSIDES. INHIBITION OF THIS ENZYME SYSTEM IS THOUGHT TO BE RESPONSIBLE FOR THE THERAPEUTIC OR TOXIC EFFECTS OF CARDIAC GLYCOSIDES ON THE HEART OF VERTEBRATES. THE ABILITY OF NATURAL AND SEMISYNTHETIC CARDIAC GLYCOSIDES TO INHIBIT (NA+,K+)-ATPASE PREPARATIONS HAS BEEN USED TO PREDICT THE EXTENT OF THEIR EFFECT ON THE MYOCARDIUM. ... THE EVIDENCE CITED...INDICATES THAT ALL CARDENOLIDES MAY BE REGARDED AS HIGHLY TOXIC, THAT SENSITIVITY TO CARDENOLIDES MAY VARY CONSIDERABLY AMONG SPECIES AND THAT THE PRINCIPAL TOXIC EFFECTS ARE ASSOCIATED WITH THE MYOCARDIUM.

Applications De Recherche Scientifique

Calotropin, a toxic cardenolide glycoside derived from the Calotropis plant, has garnered attention for its diverse applications in scientific research and medicine. This article explores the various applications of this compound, emphasizing its pharmacological properties, therapeutic potential, and ongoing research.

Anticancer Activity

This compound has shown promising results in various studies as an anticancer agent. Its mechanism of action involves inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

- Case Study:

A study published in the Journal of Ethnopharmacology demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study highlighted a significant reduction in cell viability at concentrations as low as 10 µM .

Cardiovascular Effects

This compound exhibits notable effects on cardiac function. It has been studied for its potential to treat heart failure and other cardiovascular diseases due to its ability to enhance myocardial contractility.

- Research Findings:

Research published in Phytotherapy Research indicated that this compound could improve cardiac output in animal models of heart failure. The study reported an increase in left ventricular contractility without significantly affecting heart rate .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Case Study:

A study in BMC Complementary Medicine and Therapies reported that extracts containing this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be 50 µg/mL for both bacteria .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Research Findings:

A study published in Molecules showed that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing chronic inflammatory conditions .

Detailed Applications Table

| Application Area | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| Anticancer Activity | Induces apoptosis via mitochondrial pathways | Significant reduction in breast cancer cell viability | |

| Cardiovascular Effects | Enhances myocardial contractility | Improved cardiac output in heart failure models | |

| Antimicrobial | Inhibits bacterial growth | Effective against Staphylococcus aureus and E. coli | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | Decreased inflammation markers in macrophages |

Future Directions and Research Opportunities

Ongoing research is focused on further elucidating the mechanisms underlying the pharmacological effects of this compound. Potential areas for future studies include:

- Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Formulation Development: Exploring novel drug delivery systems to enhance bioavailability and reduce toxicity.

- Clinical Trials: Conducting clinical trials to assess efficacy and safety profiles in humans.

Propriétés

Numéro CAS |

1986-70-5 |

|---|---|

Formule moléculaire |

C29H40O9 |

Poids moléculaire |

532.6 g/mol |

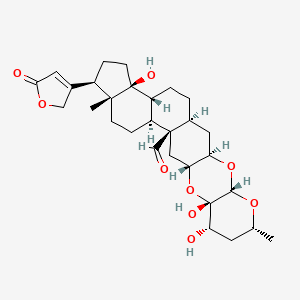

Nom IUPAC |

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1 |

Clé InChI |

OWPWFVVPBYFKBG-GHFYYFPWSA-N |

SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

SMILES isomérique |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

SMILES canonique |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

Apparence |

Solid powder |

Color/Form |

RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE |

melting_point |

223 °C WITH DECOMPOSITION |

Key on ui other cas no. |

1986-70-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

calotropin Pecilocerin A Pekilocerin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.